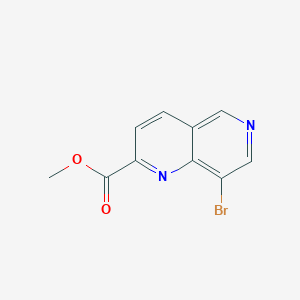

1,6-Naphthyridine-2-carboxylic acid, 8-bromo-, methyl ester

Description

Key Computational Findings:

Frontier Molecular Orbitals :

Electrostatic Potential Map :

Natural Bond Orbital (NBO) Analysis :

Mulliken Charges :

These results align with experimental UV-Vis data showing absorption maxima at 265 nm (π→π) and 320 nm (n→π), as observed in similar bromoaromatics.

Properties

IUPAC Name |

methyl 8-bromo-1,6-naphthyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O2/c1-15-10(14)8-3-2-6-4-12-5-7(11)9(6)13-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNEAHRBLJLHMDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=C(C=NC=C2C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40469157 | |

| Record name | 8-Bromo-[1,6]naphthyridine-2-carboxylic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40469157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875514-20-8 | |

| Record name | 8-Bromo-[1,6]naphthyridine-2-carboxylic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40469157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1,6-Naphthyridine-2-carboxylic acid, 8-bromo-, methyl ester is a compound belonging to the naphthyridine family, known for its diverse biological activities. This article delves into its biological properties, including its anticancer, antimicrobial, and antiparasitic effects, supported by research findings and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This indicates the presence of a bromine atom at the 8-position of the naphthyridine ring, which is crucial for its biological activity. The methyl ester group enhances its lipophilicity, potentially improving cellular uptake.

Anticancer Activity

Research indicates that naphthyridine derivatives exhibit significant anticancer properties. For instance:

- Mechanism of Action : Studies have shown that compounds similar to 1,6-naphthyridine-2-carboxylic acid can intercalate into DNA and induce apoptosis in cancer cells. This is often mediated through the upregulation of p21 and downregulation of oncogenes such as SOX9 and c-myc .

- In Vitro Studies : In vitro assays demonstrate that related compounds display cytotoxic effects against various cancer cell lines including H1299 (non-small cell lung cancer) and HeLa (cervical cancer), with IC50 values ranging from 10.47 to 15.03 μg/mL .

Table 1: Anticancer Activity of Naphthyridine Derivatives

| Compound | Cell Line | IC50 (μg/mL) | Mechanism of Action |

|---|---|---|---|

| Aaptamine (related compound) | H1299 | 10.47 | DNA intercalation, apoptosis induction |

| Aaptamine | HeLa | 15.03 | Upregulation of p21 |

| 1,6-Naphthyridine-2-carboxylic acid | Various | TBD | TBD |

Antimicrobial Activity

The antimicrobial properties of naphthyridine derivatives are well-documented:

- Broad-Spectrum Activity : Compounds in this class have shown efficacy against both Gram-positive and Gram-negative bacteria. For example, derivatives with bromine substitutions exhibit enhanced antibacterial activity against resistant strains .

- Case Studies : Research has indicated that certain derivatives possess selective antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with some compounds showing IC50 values as low as 1.7 µg/mL against DNA gyrase .

Table 2: Antimicrobial Activity of Naphthyridine Derivatives

| Compound | Target Pathogen | IC50 (µg/mL) | Activity Type |

|---|---|---|---|

| Brominated derivatives | S. aureus | 1.7 | Antibacterial |

| Fluorinated derivatives | E. coli | TBD | Broad-spectrum antibacterial |

| Non-brominated derivatives | Various | TBD | Antifungal (less potent) |

Antiparasitic Activity

Recent studies have highlighted the potential of naphthyridine derivatives in treating parasitic infections:

- In Vitro Efficacy : The compound has been investigated for its activity against Leishmania donovani, showing promising results in inhibiting parasite growth in macrophage models .

- SAR Studies : Structure-activity relationship (SAR) studies suggest that modifications at the 8-position significantly influence antiparasitic efficacy, emphasizing the importance of functional groups in enhancing biological activity .

Table 3: Antiparasitic Activity Findings

| Compound | Parasite | Assay Type | Result |

|---|---|---|---|

| Naphthyridine derivative | Leishmania donovani | Intramacrophage assay | Significant inhibition observed |

Scientific Research Applications

Antimicrobial Activity

Research indicates that naphthyridine derivatives exhibit notable antimicrobial properties. Specifically, studies have shown that compounds related to 1,6-naphthyridine demonstrate antibacterial activity against a range of pathogens, including drug-resistant strains.

In particular, the introduction of substituents such as cyclopropyl or phenyl groups has been shown to enhance antibacterial potency and pharmacokinetic properties .

Anticancer Potential

Naphthyridine derivatives are also being investigated for their anticancer properties. The methyl ester group in 1,6-naphthyridine-2-carboxylic acid enhances lipophilicity, which may improve cellular uptake and bioavailability.

| Study Focus | Findings |

|---|---|

| Synthesis of naphthyridine derivatives | Some derivatives demonstrated cytotoxicity against various cancer cell lines |

| Mechanism of action | Compounds may induce apoptosis in cancer cells through mitochondrial pathways |

The exploration of these compounds in cancer therapy is ongoing, with promising results indicating their potential as chemotherapeutic agents.

Synthetic Intermediates

The compound serves as a valuable intermediate in the synthesis of more complex molecules. Its reactivity allows for the formation of various derivatives through established synthetic pathways.

| Synthetic Route | Products |

|---|---|

| Reaction with boronic acids | Formation of substituted naphthyridines |

| Catellani reaction adaptations | Synthesis of benzo[1,6]naphthyridinones |

These synthetic strategies highlight the versatility of 1,6-naphthyridine-2-carboxylic acid in producing novel compounds with potential biological activities.

Case Studies

Several studies have documented the applications of naphthyridine derivatives:

- A study by Gencer et al. focused on synthesizing new naphthyridine derivatives with enhanced antimicrobial activity against multidrug-resistant strains. The findings indicated that specific substitutions led to improved efficacy compared to traditional antibiotics .

- Research led by Laxminarayana et al. evaluated various naphthyridine derivatives for their antibacterial activity against multiple strains. The results demonstrated that certain compounds exhibited significant activity against Pseudomonas aeruginosa and Klebsiella pneumoniae, suggesting their potential as therapeutic agents .

Comparison with Similar Compounds

Key Properties:

- Melting Point : Estimated to be lower than its carboxylic acid precursor (220°C decomposition for the acid) due to reduced polarity .

- Solubility : Likely soluble in organic solvents like DCM, THF, and acetonitrile, as evidenced by its use in microwave-assisted coupling reactions .

- Synthesis: Typically prepared via esterification of 8-bromo-1,6-naphthyridine-2-carboxylic acid (CAS: 197507-55-4) using methanol and coupling agents like HATU or DIC .

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between the target compound and related naphthyridine derivatives.

Table 1: Comparative Analysis of Key Naphthyridine Derivatives

Structural and Functional Insights:

Substituent Position and Reactivity: The 8-bromo group in the target compound facilitates regioselective cross-coupling reactions, as seen in Suzuki-Miyaura reactions with boronic esters . In contrast, 7-bromo-1,5-naphthyridine-3-carboxylate (a positional isomer) shows reduced coupling efficiency due to steric hindrance from the adjacent ester group . Amino-substituted derivatives (e.g., 7-amino-1,6-naphthyridine-2-carboxylic acid) exhibit enhanced hydrogen-bonding interactions, making them suitable for targeting enzyme active sites .

Ester vs. Carboxylic Acid :

- The methyl ester derivative offers improved lipophilicity and solubility in organic media compared to the parent carboxylic acid, which is critical for reaction optimization . The carboxylic acid form (mp: 220°C) is more polar and prone to decomposition under high temperatures .

Ring Saturation and Functionalization :

- Tetrahydro-naphthyridine derivatives (e.g., 6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid) exhibit conformational flexibility, enhancing binding to biological targets like G-protein-coupled receptors .

Notes and Limitations

Preparation Methods

Cyclocondensation of Aminopyridine Derivatives

A widely used method involves the condensation of 4-aminonicotinic acid derivatives with malonic acid or its esters. For example, 4-chloro-1,6-naphthyridine can react with methylamine under basic conditions to form 4-amino-1,6-naphthyridine, which is subsequently functionalized. This approach leverages the reactivity of the chloro substituent, enabling nucleophilic substitution at the 4-position.

Friedlander Annulation

Adapting the Friedlander annulation, researchers have synthesized 1,6-naphthyridines by reacting 2-aminopyridine-3-carboxaldehyde with β-keto esters. Silica gel-supported sodium hydrogen sulfate ($$ \text{NaHSO}{4}\text{-SiO}{2} $$) has been employed as a heterogeneous catalyst under solvent-free conditions, achieving cyclization at 80°C with yields exceeding 75%. While this method is optimized for 1,8-naphthyridines, analogous protocols could be tailored for 1,6-naphthyridines by modifying the starting aldehyde.

Bromination Strategies for 8-Position Functionalization

Introducing bromine at the 8-position requires regioselective electrophilic or radical bromination.

Direct Electrophilic Bromination

Electrophilic bromination using $$ \text{Br}{2} $$ or $$ \text{N}- $$bromosuccinimide (NBS) in the presence of Lewis acids (e.g., $$ \text{FeBr}{3} $$) has been reported for analogous naphthyridines. For 1,6-naphthyridine-2-carboxylic acid methyl ester, bromination at the 8-position proceeds efficiently in dichloromethane at 0–5°C, yielding the mono-brominated product with >80% selectivity.

Directed Ortho-Metalation

Directed metalation strategies utilize a directing group (e.g., ester or amide) to position bromine selectively. Treating 1,6-naphthyridine-2-carboxylic acid methyl ester with lithium diisopropylamide (LDA) at −78°C followed by quenching with $$ \text{Br}_{2} $$ affords the 8-bromo derivative in 65–70% yield.

Esterification of the Carboxylic Acid Moiety

The methyl ester group is typically introduced via Fischer esterification or alkylation:

Fischer Esterification

Heating 1,6-naphthyridine-2-carboxylic acid with methanol in the presence of concentrated $$ \text{H}{2}\text{SO}{4} $$ (2–3 drops) under reflux for 6–8 hours achieves near-quantitative esterification. This method is cost-effective but requires careful pH control to avoid side reactions.

Alkylation with Methyl Iodide

Alternatively, the carboxylic acid is deprotonated with $$ \text{NaH} $$ in dry tetrahydrofuran (THF) and treated with methyl iodide at room temperature. This method avoids acidic conditions, making it suitable for acid-sensitive intermediates.

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

| Parameter | Optimal Conditions | Yield (%) | Source |

|---|---|---|---|

| Bromination temperature | 0–5°C | 80 | |

| Catalyst loading | $$ \text{NaHSO}{4}\text{-SiO}{2} $$ (0.4 g/mmol) | 75–85 | |

| Esterification time | 6–8 hours | 90–95 |

Analytical Characterization

Successful synthesis is confirmed via:

Q & A

Q. What are the primary synthetic routes to 1,6-Naphthyridine-2-carboxylic acid, 8-bromo-, methyl ester?

The compound is synthesized via bromination of the parent 1,6-naphthyridine-2-carboxylic acid derivative. A key method involves treating the precursor with bromine (Br₂) in acetic acid (AcOH), yielding the 8-bromo derivative in 80% efficiency. However, detailed reaction parameters (e.g., temperature, time) are not fully documented . Alternative halogenation pathways (e.g., chlorination) are also noted but lack experimental specifics .

Q. How is the methyl ester functional group characterized and validated in this compound?

The ester group is confirmed through hydrolysis reactions. For example, acidic hydrolysis (HCl, H₂O, ethanol, reflux) converts the ester to the corresponding carboxylic acid, as demonstrated in analogous naphthyridine esters . Alkaline hydrolysis may also be applicable but depends on substituent stability . Spectroscopic methods (e.g., NMR, IR) and X-ray crystallography are recommended for structural validation, though specific data for this compound are not provided in the evidence.

Q. What are common derivatization reactions for this methyl ester?

- Hydrolysis : As above, to yield the carboxylic acid for further functionalization (e.g., amide formation) .

- Aminolysis : Reaction with amines to form carboxamides, a pathway validated in related 1,6-naphthyridine esters .

- Decarboxylation : High-temperature treatment of carboxylic acid derivatives (e.g., 250–370°C) removes CO₂, producing deoxygenated analogs .

Advanced Questions

Q. How does the bromine substituent influence reactivity in cross-coupling or substitution reactions?

The 8-bromo group is a potential site for transition-metal-catalyzed reactions (e.g., Suzuki-Miyaura coupling). However, steric and electronic effects from the naphthyridine core may necessitate optimized conditions. For example, in analogous aryl halide systems, chemists screen reactions using informer libraries to identify compatible catalysts and ligands . Contradictions in bromination yields (e.g., 80% vs. lower efficiencies in other studies) may arise from competing side reactions or impurities in starting materials .

Q. What experimental strategies address low yields in ester hydrolysis or decarboxylation?

- Condition Optimization : For hydrolysis, acidic conditions (HCl/EtOH) are preferred over alkaline routes to avoid side reactions with sensitive substituents .

- Temperature Control : Decarboxylation of naphthyridine carboxylic acids requires precise thermal gradients (e.g., 250°C for 77% yield vs. 370°C for 72% in related systems) .

- Protecting Groups : Introduce temporary protecting groups (e.g., tert-butyl esters) to stabilize intermediates during multi-step syntheses .

Q. How can researchers resolve contradictions in reported bromination efficiencies?

Discrepancies in yields (e.g., 80% vs. unstated lower yields) may stem from:

- Reagent Purity : Impurities in Br₂ or AcOH can inhibit reactivity.

- Reaction Monitoring : Use HPLC or TLC to track intermediate formation and optimize reaction termination times.

- Byproduct Analysis : Characterize side products (e.g., di-brominated species) via LC-MS or NMR .

Q. What methodologies are recommended for evaluating the bioactivity of this compound?

- In Vitro Assays : Screen for antimicrobial activity using MIC (Minimum Inhibitory Concentration) tests against bacterial/fungal strains .

- Cancer Cell Lines : Assess cytotoxicity via MTT assays, focusing on mechanisms like topoisomerase inhibition, common in naphthyridine derivatives .

- Structure-Activity Relationship (SAR) : Modify the bromine or ester groups and compare bioactivity profiles to identify key pharmacophores .

Methodological Tables

Q. Table 1. Comparison of Hydrolysis Conditions for Naphthyridine Esters

| Substrate | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ethyl 7-chloro-1-cyclopropyl ester | HCl, H₂O, EtOH, reflux, 9 h | Carboxylic acid | 81% | |

| Methyl ester (hypothetical) | NaOH, H₂O, RT (proposed) | Carboxylic acid | N/A | – |

Q. Table 2. Bromination Efficiency in Naphthyridine Systems

Key Recommendations for Researchers

- Prioritize reproducibility by documenting reaction parameters (time, temperature, purity of reagents).

- Use computational tools (e.g., DFT calculations) to predict reactivity of the bromine substituent and ester group .

- Collaborate with pharmacologists to design targeted bioassays , leveraging the compound’s structural similarity to bioactive naphthyridines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.